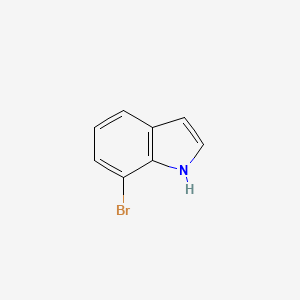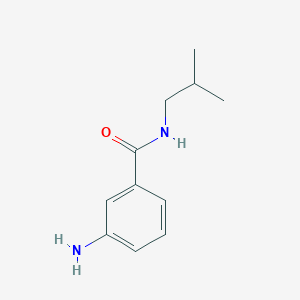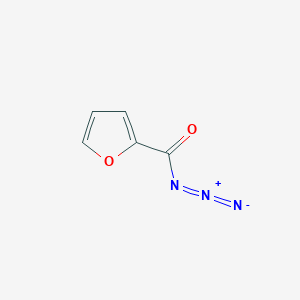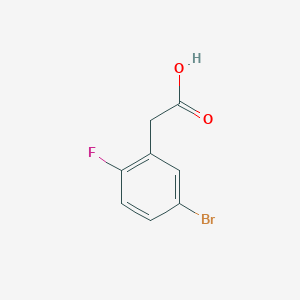
7-ブロモインドール
概要
説明
7-Bromoindole is a heterocyclic compound that is used in a variety of scientific research applications. It is a brominated indole derivative and is used as a building block for the synthesis of various compounds due to its unique properties. 7-Bromoindole has been studied extensively in the past few decades and has been found to have a wide range of biochemical and physiological effects. In
科学的研究の応用
バイオテクノロジーによる生産
インドールは、細菌や植物によって生成されるシグナル分子であり、7-ブロモインドールを含むいくつかのハロゲン化および酸素化化合物に誘導体化することができます . これらの化合物は、天然の着色料として使用できるか、またはヒトの疾患を治療するための治療の可能性を秘めた有望な生物活性を有しています . インドールをハロゲン化および酸素化誘導体に転換するバイオ触媒アプローチが開発されています .
香味料および香料の用途
7-ブロモインドールの由来となるインドールは、食品業界や香料業界など、香味料および香料用途に価値があります .
細菌シグナル伝達
インドールは、細菌シグナル伝達において重要です。 環境ニッチにおける複数の細菌種は、自然のコミュニティに適応し、生存するためにクオラムセンシング(QS)を開発しました .
インドール誘導体の合成
7-ブロモインドールは、置換インドールを生成することができます . これらの置換インドールは、多くの受容体に対して高親和性結合を示すため、「特権構造」とみなされます .
ハロゲン化インドールの生産
ハロゲン化酵素を用いた生体触媒によるハロゲン化インドールの生産は、7-クロロインドールおよび5-ブロモインドールについて示されました .
スタフィロキサンチン生産の削減
7-ブロモインドールは、黄色ブドウ球菌におけるスタフィロキサンチンの生産を減少させることが報告されています .
染料の合成
7-ブロモインドールは、インドール染料の合成に使用できます .
8-ブロモカルボリンの合成
作用機序
Target of Action
7-Bromoindole, also known as 7-bromo-1H-indole, has been reported to target Escherichia coli O157:H7 (EHEC) . EHEC is a pathogenic strain of E. coli that is responsible for outbreaks of hemorrhagic colitis worldwide .
Mode of Action
7-Bromoindole exhibits antimicrobial and antibiofilm abilities against EHEC . It inhibits EHEC biofilm formation without affecting planktonic cell growth . At concentrations greater than their minimum inhibitory concentrations (MICs), 7-Bromoindole shows bactericidal activity .
Biochemical Pathways
7-Bromoindole affects the pathways related to biofilm formation in EHEC . It reduces swimming and swarming motility and curli formation, which are important factors for EHEC biofilm formation .
Result of Action
The molecular and cellular effects of 7-Bromoindole’s action include the reduction of biofilm formation, swimming and swarming motility, and curli formation in EHEC . These effects contribute to its antimicrobial and antibiofilm activities against EHEC .
Safety and Hazards
7-Bromoindole is classified as a skin irritant (Category 2), eye irritant (Category 2A), and specific target organ toxicity - single exposure (Category 3), Respiratory system . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure adequate ventilation .
将来の方向性
Indole, a signaling molecule produced both by bacteria and plants, can be derivatized to several halogenated and oxygenated compounds that can be used as natural colorants or have promising bioactivity with therapeutic potential to treat human diseases . The future directions of 7-Bromoindole could be in the development of new methods to increase its quorum sensing inhibition capabilities .
生化学分析
Biochemical Properties
7-Bromoindole plays a significant role in biochemical reactions, particularly in the inhibition of staphyloxanthin production in Staphylococcus aureus . This compound interacts with various enzymes and proteins, including halogenases and monooxygenases, which facilitate its transformation into other bioactive derivatives . The nature of these interactions often involves halogenation and oxidation reactions, which modify the indole ring structure and enhance its bioactivity.
Cellular Effects
7-Bromoindole exhibits notable effects on various types of cells and cellular processes. In Escherichia coli, it has been observed to inhibit biofilm formation by reducing swimming and swarming motility and curli formation . This compound also influences cell signaling pathways and gene expression, particularly those involved in antimicrobial resistance and biofilm formation. Additionally, 7-Bromoindole affects cellular metabolism by altering the degradation pathways of amino acids to pyruvate or succinate .
Molecular Mechanism
The molecular mechanism of 7-Bromoindole involves its interaction with specific biomolecules, leading to enzyme inhibition or activation. For instance, it inhibits the production of staphyloxanthin in Staphylococcus aureus by interfering with the biosynthetic pathway of this pigment . At the molecular level, 7-Bromoindole binds to enzymes involved in the halogenation and oxidation of the indole ring, resulting in the formation of bioactive derivatives .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Bromoindole have been observed to change over time. This compound exhibits stability under standard storage conditions, but its bioactivity may degrade over extended periods . Long-term studies have shown that 7-Bromoindole can maintain its antimicrobial properties for several weeks, although its efficacy may diminish with prolonged exposure to environmental factors .
Dosage Effects in Animal Models
The effects of 7-Bromoindole vary with different dosages in animal models. At lower doses, it exhibits antimicrobial properties without significant toxicity . At higher doses, 7-Bromoindole may cause adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a limit to its bioactivity.
Metabolic Pathways
7-Bromoindole is involved in several metabolic pathways, including those related to the degradation of amino acids and the biosynthesis of bioactive indole derivatives . It interacts with enzymes such as halogenases and monooxygenases, which facilitate its conversion into various halogenated and oxygenated compounds. These metabolic pathways play a crucial role in modulating the compound’s bioactivity and its effects on cellular metabolism .
Transport and Distribution
Within cells and tissues, 7-Bromoindole is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments. The compound’s distribution is also affected by its solubility and affinity for various cellular components, which determine its bioavailability and efficacy .
Subcellular Localization
The subcellular localization of 7-Bromoindole is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound has been observed to localize in the cytoplasm and interact with various cellular structures, including the endoplasmic reticulum and mitochondria. These interactions play a crucial role in modulating its activity and function within the cell .
特性
IUPAC Name |
7-bromo-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDSVSEFWZUWZHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373698 | |
| Record name | 7-Bromoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51417-51-7 | |
| Record name | 7-Bromoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Bromoindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![N-[4-(Hydrazinocarbonyl)phenyl]-cyclohexanecarboxamide](/img/structure/B1273542.png)
![N-[4-(butan-2-yl)phenyl]-2-chloroacetamide](/img/structure/B1273545.png)



